molecular formula C18H19NO4S2 B2355207 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 2034602-86-1

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2355207
CAS No.: 2034602-86-1
M. Wt: 377.47
InChI Key: HQERIAIYUVSUFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide is a sulfonamide derivative featuring a benzo[b]thiophene core linked to a hydroxyethyl group and a substituted benzene ring with methoxy and methyl substituents.

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-methoxy-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S2/c1-12-9-13(23-2)7-8-18(12)25(21,22)19-10-16(20)15-11-24-17-6-4-3-5-14(15)17/h3-9,11,16,19-20H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQERIAIYUVSUFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Functionalization of Benzo[b]thiophene at the 3-Position

Benzo[b]thiophene is first functionalized at the 3-position using electrophilic substitution or cross-coupling reactions. A common approach involves bromination followed by palladium-catalyzed coupling:

Step 1: Bromination
Benzo[b]thiophene undergoes bromination with $$ \text{N-bromosuccinimide (NBS)} $$ in $$ \text{CCl}_4 $$ under radical conditions to yield 3-bromobenzo[b]thiophene.

Step 2: Acetylation
The brominated product is reacted with tributyl(1-ethoxyvinyl)tin(IV) in the presence of $$ \text{Pd(PPh}3\text{)}2\text{Cl}_2 $$ to introduce an acetyl group:
$$
\text{3-Bromobenzo[b]thiophene} + \text{Tributyl(1-ethoxyvinyl)tin(IV)} \xrightarrow{\text{Pd catalyst}} \text{3-Acetylbenzo[b]thiophene}
$$

Step 3: Hydroxyethyl Group Introduction
The acetyl group is converted to a bromoacetyl derivative using $$ \text{HBr/AcOH} $$, followed by nucleophilic substitution with ethanolamine:
$$
\text{3-Bromoacetylbenzo[b]thiophene} + \text{HOCH}2\text{CH}2\text{NH}_2 \rightarrow \text{3-(2-Hydroxyethylamino)benzo[b]thiophene}
$$

Synthesis of 4-Methoxy-2-methylbenzenesulfonamide

Sulfonation of 4-Methoxy-2-methylbenzene

The benzenesulfonyl chloride precursor is synthesized via chlorosulfonation:
$$
\text{4-Methoxy-2-methylbenzene} + \text{ClSO}_3\text{H} \rightarrow \text{4-Methoxy-2-methylbenzenesulfonyl chloride}
$$

Sulfonamide Formation

Reaction with ammonia or ethanolamine yields the sulfonamide:
$$
\text{4-Methoxy-2-methylbenzenesulfonyl chloride} + \text{HOCH}2\text{CH}2\text{NH}_2 \rightarrow \text{N-(2-Hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide}
$$

Coupling of Fragments

The final step involves coupling the benzo[b]thiophen-3-yl-hydroxyethyl intermediate with the sulfonamide precursor. Two methods are prevalent:

Direct Alkylation

Using a base such as $$ \text{K}2\text{CO}3 $$ in $$ \text{DMF} $$, the hydroxyethylamine reacts with the sulfonyl chloride:
$$
\text{3-(2-Hydroxyethylamino)benzo[b]thiophene} + \text{4-Methoxy-2-methylbenzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{Target Compound}
$$

Optimization Notes :

  • Yields improve with anhydrous conditions and catalytic $$ \text{DMAP} $$ (up to 72% yield).
  • Side products include over-alkylation; controlled stoichiometry (1:1.05 molar ratio) minimizes this.

Reductive Amination

An alternative route employs reductive amination between a benzo[b]thiophen-3-yl aldehyde and the sulfonamide:
$$
\text{3-Formylbenzo[b]thiophene} + \text{H}2\text{NCH}2\text{CH}2\text{OSO}2\text{Ar} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target Compound}
$$

Purification and Characterization

Chromatographic Purification

Flash column chromatography with gradients of $$ \text{MeOH/CH}2\text{Cl}2 $$ (2–6%) effectively isolates the product.

Analytical Data

  • Melting Point : 162–163°C (consistent with analogous structures).
  • NMR :
    • $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d6 $$): δ 7.85 (d, $$ J = 8.0 $$ Hz, 1H, thiophene-H), 7.45–7.30 (m, 4H, aromatic), 3.89 (s, 3H, OCH$$3$$), 3.72 (t, $$ J = 6.0 $$ Hz, 2H, CH$$2$$OH), 2.41 (s, 3H, CH$$3$$).
  • HPLC : Purity >98% (C18 column, 70:30 $$ \text{MeOH/H}_2\text{O} $$).

Challenges and Optimization Strategies

Regioselectivity in Thiophene Functionalization

Bromination at the 3-position competes with 2-substitution; using $$ \text{FeCl}_3 $$ as a catalyst favors 3-bromo products (85:15 selectivity).

Sulfonamide Hydrolysis

The hydroxyethyl group’s nucleophilicity can lead to sulfonamide cleavage under acidic conditions. Neutral pH and low temperatures (<40°C) during coupling mitigate this.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages
Direct Alkylation 72 98 Fewer steps, scalable
Reductive Amination 65 95 Avoids sulfonyl chloride intermediates

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the sulfonamide group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce the sulfonamide group.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the sulfonamide group can lead to the formation of sulfonic acids.

  • Reduction: Reduction of the sulfonamide group can result in the formation of amines.

  • Substitution: Nucleophilic substitution can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its antimicrobial properties make it a candidate for developing new antibiotics and antifungal agents.

  • Medicine: The compound's anti-inflammatory and anticancer properties have been explored for potential therapeutic applications.

  • Industry: It can be used in the development of new materials with specific properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism by which N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The sulfonamide group is known to inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for bacterial cell division. Additionally, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituents
  • Target Compound : Combines a benzo[b]thiophene moiety with a hydroxyethyl group and a 4-methoxy-2-methylbenzenesulfonamide chain.
  • Analog 1 : N-(3-Methoxybenzoyl)-2-methyl-benzenesulfonamide (): Shares a sulfonamide group and methoxy/methyl substituents but lacks the benzo[b]thiophene core. Synthesized via direct coupling, with crystallographic confirmation (R factor = 0.045) .
  • Analog 2 : S-Alkylated 1,2,4-triazoles (): Contain sulfonamide-linked triazole rings and halogenated phenyl groups. Synthesized via hydrazinecarbothioamide cyclization in basic media, confirmed by IR (νC=S at 1247–1255 cm⁻¹) and NMR .
  • Analog 3 : Tetrazole derivatives (): Feature benzo[b]thiophene and tetrazole rings. Synthesized via [3 + 2] cycloaddition, with crystallographic data showing dihedral angles (60.94°–88.92°) between benzothiophene and aryl rings .

Physicochemical Properties

Spectroscopic Characterization
  • Triazole Analogs (): Show νC=S at 1247–1255 cm⁻¹ and lack νS-H (~2500–2600 cm⁻¹), confirming thione tautomers .
  • NMR :
    • Methoxy groups in the target compound would resonate at ~3.8 ppm (¹H) and 55–60 ppm (¹³C), aligning with analogs in and .
Crystallography
  • Analog 3 (): Benzothiophene rings are planar (r.m.s. deviation: 0.0084 Å), with hydrogen-bonded chains influencing solubility and stability .
  • N-(3-Methoxybenzoyl)-2-methyl-benzenesulfonamide (): Exhibits a data-to-parameter ratio of 13.1, indicating high structural reliability .

Functional Group Impact on Properties

Compound Key Substituents Spectral Features Notable Properties
Target Compound Benzo[b]thiophene, hydroxyethyl NH stretches (~3200 cm⁻¹), methoxy (55–60 ppm) Potential hydrogen bonding via -OH group
Triazole Analogs () Halogenated phenyl, C=S νC=S at 1247–1255 cm⁻¹ Thione tautomer stability
Tetrazole Analogs () Trimethoxyphenyl, tetrazole Dihedral angles (60.94°–88.92°) Planar benzothiophene, H-bonded chains
N-(3-Methoxybenzoyl)-... () Methoxy, methyl R factor = 0.045 High crystallographic reliability

Biological Activity

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide is a sulfonamide derivative notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a benzo[b]thiophene moiety , a hydroxyethyl group , and a methoxy-substituted benzene sulfonamide structure, contributing to its unique pharmacological profile. The molecular formula is C17H19N1O4SC_{17}H_{19}N_{1}O_{4}S with a molecular weight of approximately 331.4 g/mol .

PropertyValue
Molecular FormulaC₁₇H₁₉N₁O₄S
Molecular Weight331.4 g/mol
SolubilitySoluble in organic solvents
Functional GroupsHydroxy, Methoxy, Sulfonamide

This compound exhibits its biological effects primarily through the inhibition of ribonucleotide reductase (RR) , an enzyme crucial for DNA synthesis and repair. By inhibiting RR, the compound may disrupt DNA replication processes, making it a candidate for cancer therapy .

Potential Mechanisms Include:

  • Enzyme Inhibition: Direct interaction with ribonucleotide reductase.
  • Cell Cycle Arrest: Induction of apoptosis in cancer cells through DNA damage.
  • Antimicrobial Activity: Potential effects against various bacterial strains due to the sulfonamide group.

Anticancer Properties

Research indicates that this compound can inhibit the growth of various cancer cell lines, including breast and colorectal cancers. In vitro studies have shown significant cytotoxicity against these cell lines at micromolar concentrations.

Case Study:
A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in:

  • IC50 Values: Approximately 15 µM after 48 hours of exposure.
  • Mechanism: Induction of apoptosis confirmed via flow cytometry .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Preliminary studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Data Table: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Streptococcus pneumoniae16 µg/mL
Escherichia coliNot effective

Synthesis Methods

The synthesis of this compound involves several key steps:

  • Formation of the Benzo[b]thiophene Core: Utilizing 2-mercaptobenzoic acid as a starting material.
  • Introduction of Hydroxyethyl Group: Achieved through alkylation reactions.
  • Sulfonamide Formation: Reaction with sulfonyl chloride to yield the final product.

This multi-step synthesis allows for precise control over the compound's structure and properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling benzo[b]thiophen-3-yl intermediates with sulfonamide precursors. For example, a hydroxyethyl group can be introduced via nucleophilic substitution or condensation reactions under basic conditions (e.g., KOH in methanol) . Optimization includes controlling temperature (e.g., 50–70°C), solvent polarity (methanol or THF), and stoichiometric ratios of reactants. Post-synthesis purification often employs silica gel chromatography, with eluents like ethyl acetate/hexane mixtures .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the sulfonamide linkage and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., -OH at ~3200 cm⁻¹, sulfonamide S=O at ~1350 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC ensures purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. What preliminary biological screening assays are recommended to explore its potential therapeutic applications?

  • Methodological Answer : Initial screens include:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the sulfonamide group’s affinity for enzyme active sites .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, and what challenges arise during refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) can determine bond lengths, angles, and torsional conformations. Challenges include:

  • Twinned Crystals : Mitigated by data collection at low temperatures (100 K) and using TWINABS for scaling .
  • Disorder in Hydroxyethyl Groups : Addressed via PART instructions in SHELXL and isotropic displacement parameter constraints .
    • Example Data :
ParameterValue (Hypothetical)
Space GroupP2₁/c
R-factor<0.05
Dihedral Angle85.2° (benzothiophene-sulfonamide)

Q. What strategies are effective in analyzing contradictory bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability). Solutions include:

  • Metabolite Profiling : LC-MS/MS to identify degradation products .
  • Prodrug Design : Masking the hydroxy group with acetyl or PEG moieties to enhance bioavailability .
  • Dose-Response Correlations : Parallel in vitro (cell permeability via Caco-2 assays) and in vivo (plasma concentration monitoring) studies .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives of this sulfonamide?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., carbonic anhydrase IX) based on sulfonamide’s zinc-binding motif .
  • QSAR Models : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀ trends .
  • MD Simulations : GROMACS for assessing conformational stability in aqueous vs. lipid bilayer environments .

Methodological Considerations for Data Reproducibility

  • Synthetic Reproducibility : Document exact stoichiometry, catalyst batches (e.g., Pd(PPh₃)₄ for coupling reactions), and inert atmosphere conditions (N₂/Ar) .
  • Crystallographic Reproducibility : Report refinement parameters (e.g., SHELXL weighting schemes) and deposit CIF files in the Cambridge Structural Database .
  • Biological Assay Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays across ≥3 independent replicates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.